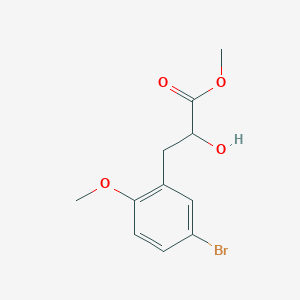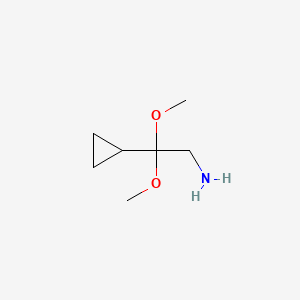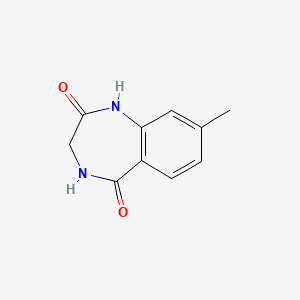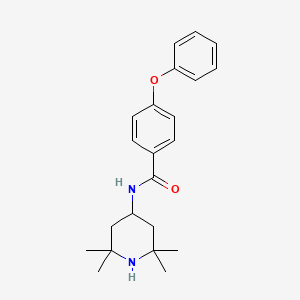
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide structure, with a tetramethylpiperidinyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where phenol reacts with a suitable halide, such as bromobenzene, in the presence of a base like potassium carbonate.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the phenoxy-substituted benzene with an amine, such as 2,2,6,6-tetramethylpiperidine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling: The final step involves coupling the intermediate product with a suitable acylating agent to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of micro fixed-bed reactors can significantly improve the reaction rate and product purity .
化学反応の分析
Types of Reactions
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents like oxone.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Reduction: Hydrogen gas with a platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
科学的研究の応用
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stabilizing properties
作用機序
The mechanism of action of 4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to cell survival, apoptosis, and oxidative stress response
類似化合物との比較
Similar Compounds
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Shares the tetramethylpiperidinyl group but differs in the acylating agent used.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its antioxidant properties and used in various oxidative stress studies.
Uniqueness
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its specific combination of the phenoxy group and the tetramethylpiperidinyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H28N2O2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-21(2)14-17(15-22(3,4)24-21)23-20(25)16-10-12-19(13-11-16)26-18-8-6-5-7-9-18/h5-13,17,24H,14-15H2,1-4H3,(H,23,25) |
InChIキー |
NAIJPKJHTAKSJV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


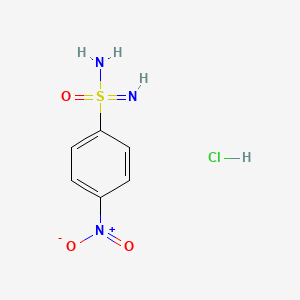
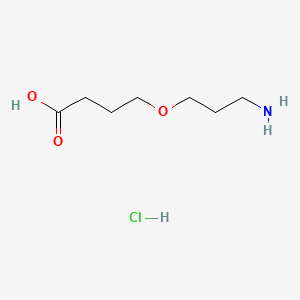
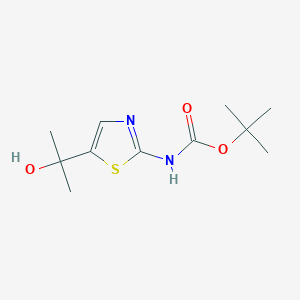
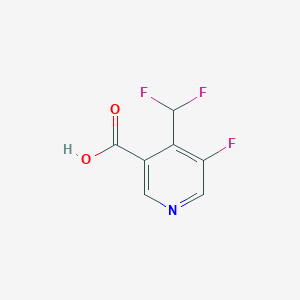
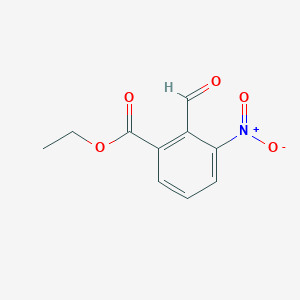
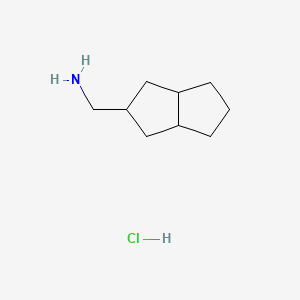

![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
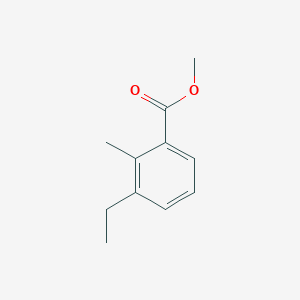
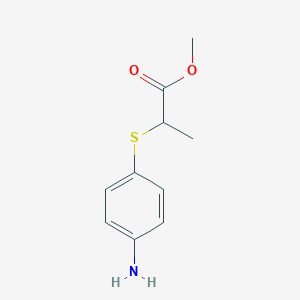
![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)
